molecular formula C8H9NO3 B2915175 1-(Furan-3-carbonyl)azetidin-3-ol CAS No. 1341408-16-9

1-(Furan-3-carbonyl)azetidin-3-ol

Cat. No.: B2915175
CAS No.: 1341408-16-9
M. Wt: 167.164
InChI Key: WVGXMAGFNBCFGC-UHFFFAOYSA-N
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Description

1-(Furan-3-carbonyl)azetidin-3-ol is a heterocyclic compound that combines the structural features of furan and azetidine The furan ring is a five-membered aromatic ring containing one oxygen atom, while azetidine is a four-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Furan-3-carbonyl)azetidin-3-ol can be synthesized through various methods. One common approach involves the reaction of furan-3-carboxylic acid with azetidin-3-ol under appropriate conditions. The reaction typically requires a dehydrating agent and a catalyst to facilitate the formation of the desired product. For example, the use of thionyl chloride as a dehydrating agent and a base such as triethylamine can promote the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-3-carbonyl)azetidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Furan-3-carbonyl)azetidin-3-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Furan-3-carbonyl)azetidin-3-ol involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the azetidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(Furan-3-carbonyl)azetidin-3-ol is unique due to the combination of the furan and azetidine rings, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

furan-3-yl-(3-hydroxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c10-7-3-9(4-7)8(11)6-1-2-12-5-6/h1-2,5,7,10H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVGXMAGFNBCFGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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